molecular formula C13H12N2O3S B8457015 3-Amino-N-(phenylsulfonyl)benzamide

3-Amino-N-(phenylsulfonyl)benzamide

Cat. No. B8457015
M. Wt: 276.31 g/mol
InChI Key: STSMQKKQCMAMOI-UHFFFAOYSA-N
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Patent
US05302591

Procedure details

A suspension of the foregoing nitro compound (14.8 g, 48 mmol) in ethanol (240 ml) was hydrogenated over 10% palladium on carbon (1.4 g) at 45 psi for 1.5 hours. The reaction mixture was filtered then evaporated and the crude product recrystallised from hot ethanol to afford 3-(phenylsulphonylaminocarbonyl)aniline (10.57 g, 80%) as a colourless crystalline solid, mp 138° C. Rf=0.42 in dichloromethane/methanol (9:1) on silica plates.
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]([NH:12][S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:15])=[O:14])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[C:16]1([S:13]([NH:12][C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:1])=[O:11])(=[O:15])=[O:14])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(=O)NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
the crude product recrystallised from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(=O)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.57 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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